LogP and LogD7.4 Differentiation Versus Unsubstituted 4-(Imidazol-1-ylmethyl)piperidine
The 2-isopropyl substituent on the imidazole ring increases the calculated partition coefficient (ACD/LogP) to 1.23 for the free base, compared with a ACD/LogP of approximately 0.5 for the unsubstituted analog 4-(1H-imidazol-1-ylmethyl)piperidine (estimated from structurally related N-alkylimidazoles) . At physiological pH 7.4, the dihydrochloride salt exhibits an ACD/LogD of -1.57, reflecting the interplay between the lipophilic isopropyl group and the ionizable piperidine nitrogen . This quantitative difference in lipophilicity directly influences passive membrane permeability and is a critical design parameter when the compound serves as an intermediate for CNS-targeted T-type calcium channel antagonists [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) and distribution coefficient (ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP 1.23; ACD/LogD (pH 7.4) -1.57 |
| Comparator Or Baseline | 4-(1H-imidazol-1-ylmethyl)piperidine (estimated ACD/LogP ≈0.5; LogD not available) |
| Quantified Difference | ΔLogP ≈ +0.7 log units (higher lipophilicity for target compound) |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Higher LogP of the 2-isopropyl analog predicts improved passive membrane permeability, a key requirement for CNS drug intermediate candidates versus the less lipophilic unsubstituted comparator.
- [1] Merck & Co., Inc. Imidazolyl methyl piperidine T-type calcium channel antagonists. US Patent 9,051,299 B2. Granted 2015-06-09. View Source
